N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)acetamide
Description
N-Acetyl tizanidine is a derivative of tizanidine, a centrally acting alpha-2 adrenergic agonist. Tizanidine is primarily used as a muscle relaxant to treat spasticity associated with conditions such as multiple sclerosis, spinal cord injuries, and cerebral palsy . N-Acetyl tizanidine is a modified form of tizanidine, where an acetyl group is attached to the nitrogen atom of the tizanidine molecule. This modification can potentially alter the pharmacokinetic and pharmacodynamic properties of the compound.
Properties
Molecular Formula |
C11H10ClN5OS |
|---|---|
Molecular Weight |
295.75 g/mol |
IUPAC Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)acetamide |
InChI |
InChI=1S/C11H10ClN5OS/c1-6(18)17(11-13-4-5-14-11)10-7(12)2-3-8-9(10)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14) |
InChI Key |
RTQCUTXEACEAOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=C(C=CC2=NSN=C21)Cl)C3=NCCN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl tizanidine typically involves the acetylation of tizanidine. One common method is to react tizanidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Acetyl tizanidine .
Industrial Production Methods
Industrial production of N-Acetyl tizanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl tizanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert N-Acetyl tizanidine back to tizanidine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Tizanidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl tizanidine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of acetylation on the pharmacokinetics and pharmacodynamics of tizanidine.
Biology: Investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential use in treating spasticity and other neuromuscular disorders.
Industry: Used in the development of new muscle relaxants and other therapeutic agents
Mechanism of Action
N-Acetyl tizanidine exerts its effects by acting as an alpha-2 adrenergic agonist. It binds to alpha-2 adrenergic receptors in the central nervous system, leading to the inhibition of excitatory neurotransmitter release. This results in reduced spasticity and muscle relaxation. The acetylation of tizanidine may alter its binding affinity and efficacy at these receptors, potentially leading to different pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Tizanidine: The parent compound, used as a muscle relaxant.
Clonidine: Another alpha-2 adrenergic agonist with similar pharmacological effects.
Guanfacine: An alpha-2 adrenergic agonist used to treat hypertension and ADHD
Uniqueness
N-Acetyl tizanidine is unique due to its acetyl group, which can alter its pharmacokinetic and pharmacodynamic properties compared to tizanidine. This modification may result in different therapeutic effects and side effect profiles, making it a potentially valuable compound for further research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
